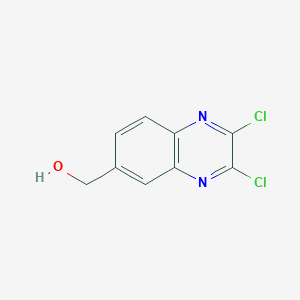
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetoxy group, a chloro substituent, and a tetrahydropyran-4-yloxy group attached to a quinazoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the chlorinated quinazoline with tetrahydropyran-4-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Acetylation: The final step is the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced forms of the compound, and hydrolyzed derivatives.
科学的研究の応用
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
7-Chloro-4-aminoquinoline Derivatives: These compounds share a similar quinazoline core with a chloro substituent but differ in the functional groups attached.
Tetrahydropyran-4-yloxyquinazoline Derivatives: These compounds have the tetrahydropyran-4-yloxy group but may lack the acetoxy or chloro substituents.
Uniqueness
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
379229-95-5 |
|---|---|
分子式 |
C15H15ClN2O4 |
分子量 |
322.74 g/mol |
IUPAC名 |
[4-chloro-5-(oxan-4-yloxy)quinazolin-7-yl] acetate |
InChI |
InChI=1S/C15H15ClN2O4/c1-9(19)21-11-6-12-14(15(16)18-8-17-12)13(7-11)22-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3 |
InChIキー |
BECZVUJNHCJDKN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC3CCOCC3)C(=NC=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid](/img/structure/B8371412.png)







![2-Chloro-1-fluoro-4-[(2-fluorobenzyl)sulfonyl]benzene](/img/structure/B8371455.png)
